molecular formula C16H19FN4O2 B11196144 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B11196144
M. Wt: 318.35 g/mol
InChI Key: PBMBKCDBRNPVBB-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Preparation Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-step protocol. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one lies in its specific fluorophenyl group, which contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C16H19FN4O2

Molecular Weight

318.35 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H19FN4O2/c1-23-11-13-10-15(22)19-16(18-13)21-8-6-20(7-9-21)14-4-2-12(17)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,18,19,22)

InChI Key

PBMBKCDBRNPVBB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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